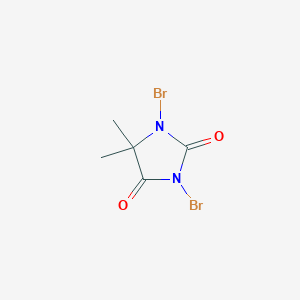

1,3-Dibromo-5,5-dimethylhydantoin

説明

Structure

3D Structure

特性

IUPAC Name |

1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLDVERQJMEPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3035341 | |

| Record name | 1,3-Dibromo-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3035341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Light yellow powder; [Aldrich MSDS] | |

| Record name | 2,4-Imidazolidinedione, 1,3-dibromo-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dibromo-5,5-dimethylhydantoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77-48-5 | |

| Record name | 1,3-Dibromo-5,5-dimethylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromantin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromantin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Imidazolidinedione, 1,3-dibromo-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dibromo-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3035341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibromo-5,5-dimethylhydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIBROMO-5,5-DIMETHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9R5F9I7MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a stable and versatile organobromine compound with significant applications as a disinfectant and a brominating agent in organic synthesis.[1][2] This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and an exploration of its reactivity and mechanisms of action. This document is intended to serve as a key resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Physical Properties

DBDMH is a white to light yellow crystalline solid with a faint, bromine-like odor.[1][3] It is relatively stable under normal storage conditions, though it is sensitive to moisture.[1][4]

Table 1: Physical Properties of DBDMH

| Property | Value | References |

| IUPAC Name | 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione | [3] |

| Synonyms | DBDMH, Dibromantin, Dibromodimethylhydantoin | [3][5][6] |

| CAS Number | 77-48-5 | [2][3] |

| Molecular Formula | C₅H₆Br₂N₂O₂ | [1][2][3] |

| Molecular Weight | 285.92 g/mol | [1][2][7] |

| Appearance | White to light yellow crystalline powder | [1][2][3] |

| Odor | Faint bromine-like odor | [3] |

| Melting Point | 197-203 °C (decomposes) | [1][2][3] |

| Boiling Point | 376 °C (Predicted) | [1] |

| Density | 1.36 g/cm³ | [1][2][3] |

Solubility

DBDMH is sparingly soluble in water but exhibits good solubility in a variety of organic solvents.[2][8]

Table 2: Solubility of DBDMH

| Solvent | Solubility | References |

| Water | 0.1 g/100 mL (at 20 °C) | [1][3] |

| Chloroform | Soluble | [1][4][9] |

| Ethanol | Soluble | [1][4][9] |

| Acetone | Soluble | [1][8] |

| Benzene | Soluble | [10] |

| Carbon Tetrachloride | Slightly soluble (boiling) | [1] |

| Hexane | Poor solubility | [1] |

Chemical Properties and Reactivity

DBDMH is a potent oxidizing agent and serves as a source of electrophilic bromine, making it a valuable reagent in various chemical transformations.[1][2] It is known to be incompatible with strong oxidizing agents, strong bases, and reducing agents.[9]

Hydrolysis and Disinfection Mechanism

When introduced into water, DBDMH undergoes hydrolysis to release hypobromous acid (HOBr), the active antimicrobial agent.[11][12] HOBr is a strong oxidizer that damages essential cellular components of microorganisms, including cell membranes, enzymes, and nucleic acids, making DBDMH effective against a broad spectrum of pathogens.[11]

Brominating Agent

DBDMH is widely employed as a brominating agent in organic synthesis, serving as a safer alternative to liquid bromine.[1][2] It can participate in both radical and electrophilic bromination reactions. For instance, in the presence of a radical initiator, it can be used for the benzylic bromination of methylarenes.[1]

Experimental Protocols

Determination of Melting Point

The melting point of DBDMH can be determined using a standard capillary melting point apparatus.[13]

Apparatus:

-

Capillary melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Finely powder a small, dry sample of DBDMH using a mortar and pestle.[1][13]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[1][14]

-

Place the capillary tube in the melting point apparatus.[15]

-

Heat the apparatus rapidly to determine an approximate melting point.[15]

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[15][13]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned to liquid (completion of melting). This range is the melting point.[15][16]

Determination of Solubility

A general protocol to determine the solubility of DBDMH in a given solvent involves creating a saturated solution and then quantifying the dissolved solute.[1][17]

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Filtration apparatus (e.g., syringe filter)

-

Evaporating dish or suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of DBDMH to a known volume of the desired solvent in a sealed flask.[17]

-

Place the flask in a constant temperature bath (e.g., 20 °C) and stir the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.[1]

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid, filtering it to remove any suspended solid particles.[1]

-

Determine the concentration of DBDMH in the filtered aliquot. This can be done by:

-

Gravimetric Method: Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid residue.[17]

-

Spectroscopic Method: Measure the absorbance of the solution using a UV-Vis spectrophotometer at a predetermined wavelength and calculate the concentration using a calibration curve.[1]

-

-

Calculate the solubility in the desired units (e.g., g/100 mL).[17]

Stability and Storage

DBDMH is a relatively stable solid under dry conditions.[8][18] It is sensitive to moisture and should be stored in a cool, dry, dark place, away from combustible materials and incompatible substances.[4][9][19] The shelf life is typically around one year under proper storage conditions.[18]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of DBDMH is expected to show a singlet corresponding to the six protons of the two equivalent methyl groups.[1]

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the quaternary carbon, the methyl carbons, and the two carbonyl carbons in the hydantoin (B18101) ring.[1]

Conclusion

This compound is a highly effective and versatile brominating agent and disinfectant with well-characterized physical and chemical properties.[2][11] Its stability, ease of handling, and reactivity make it a valuable tool in both industrial applications and academic research. The detailed protocols and data provided in this guide are intended to facilitate its safe and effective use.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. DBDMH - Wikipedia [en.wikipedia.org]

- 4. DBDMH [chembk.com]

- 5. alignchemical.com [alignchemical.com]

- 6. This compound (DBDMH) | CAS 77-48-5 | Connect CH´hemicals [connectchemicals.com]

- 7. veeprho.com [veeprho.com]

- 8. 1, 3-Dibromo-5, 5-Dimethylhydantoin Manufacturer, Supplier, Exporter [modychemi.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. This compound | 77-48-5 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. ams.usda.gov [ams.usda.gov]

- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. byjus.com [byjus.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. pennwest.edu [pennwest.edu]

- 17. benchchem.com [benchchem.com]

- 18. irochemical.com [irochemical.com]

- 19. Page loading... [guidechem.com]

An In-depth Technical Guide to the Synthesis and Purification of 1,3-Dibromo-5,5-dimethylhydantoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a versatile and efficient brominating agent utilized in a myriad of organic syntheses and as an industrial biocide.[1] Its stability, cost-effectiveness, and comparable reactivity to other N-bromo reagents like N-bromosuccinimide (NBS) make it a valuable tool in modern chemistry.[1] This guide provides a comprehensive overview of the synthesis and purification of DBDMH, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key processes to aid researchers in its practical application.

Introduction

This compound, a stable, crystalline organobromine compound, is derived from dimethylhydantoin.[1] It presents as a white to off-white or pale yellow crystalline solid with a faint, bromine-like odor.[1] While sparingly soluble in water, it demonstrates good solubility in various organic solvents.[1] DBDMH serves as a key reagent in both radical and electrophilic bromination reactions, the pathway being dependent on the specific reaction conditions.[1] This adaptability, coupled with its stability and ease of handling, positions DBDMH as a superior alternative to many other brominating agents.[1]

Synthesis of this compound

The primary synthesis of DBDMH involves the bromination of 5,5-dimethylhydantoin (B190458) in the presence of a base. A common and effective method utilizes an aqueous solution of sodium hydroxide (B78521) and liquid bromine.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[1][2]

Materials:

-

5,5-dimethylhydantoin (1.0 mol)

-

Sodium hydroxide (2.0 mol)

-

Bromine (2.0 mol)

-

Deionized water

Procedure:

-

Preparation of the Hydantoin Solution: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnels, prepare an aqueous solution of sodium hydroxide. To this solution, add the 5,5-dimethylhydantoin to form a solution or slurry.

-

Reaction Setup: Maintain the reaction vessel at a controlled temperature, typically between 48°C and 69°C, using a heating bath.[1][2]

-

Concurrent Addition of Reagents: Separately and concurrently, feed the 5,5-dimethylhydantoin/NaOH solution and the bromine into the reaction flask over a period of approximately 30 minutes. The bromine should be added below the surface of the solution.[1]

-

pH and Temperature Control: Throughout the addition, maintain the pH of the reaction mixture between 5.5 and 8.5.[2] The reaction temperature should be carefully monitored and controlled.

-

Product Formation: Upon completion of the reagent addition, an orange slurry of the this compound product will have formed.[1]

-

Isolation: Discharge the slurry from the reactor and allow it to cool. Collect the precipitated product by filtration.

-

Washing: Wash the collected solid with deionized water to remove any remaining impurities.[1][2]

-

Drying: Dry the purified product, for instance, overnight under a stream of nitrogen, to obtain the final this compound as a white to pale yellow crystalline solid.[2]

Purification of this compound

The primary method for purifying crude DBDMH is recrystallization, although simple filtration and washing are often sufficient to yield a product of high purity.

Purification Workflow

Caption: General workflow for the purification of DBDMH by recrystallization.

General Recrystallization Protocol

While simple washing is often adequate, recrystallization can be employed for higher purity.

Procedure:

-

Solvent Selection: Choose a suitable solvent in which DBDMH is sparingly soluble at room temperature but readily soluble at elevated temperatures. Chloroform is a commonly used solvent for reactions involving DBDMH.[3]

-

Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot solvent.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, and then potentially in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals to remove any residual solvent.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆Br₂N₂O₂ | [1] |

| Molecular Weight | 285.92 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 197-203 °C | [1] |

| Density | 1.36 g/cm³ | [1] |

| Solubility in Water | 0.1 g/100 mL (at 20 °C) | [1] |

| CAS Number | 77-48-5 | [1] |

Table 2: Synthesis Reaction Parameters and Yields

| Example | 5,5-DMH (mol) | NaOH (mol) | Bromine (mol) | Temp (°C) | Yield (based on 5,5-DMH) | Yield (based on Br₂) | Active Bromine Content (% of theoretical) | Reference |

| 1 | 0.55 | 1.1 | 1.07 | 67 | 89% | 91% | 99.7% | [2] |

| 2 | 1.1 | 2.2 | 2.2 | 69 | 68% | 77% | 100% | [2] |

| 3 | 0.55 | 1.1 | 1.08 | 48 | 83% | 85% | 100% | [2] |

| 4 | 0.55 | 1.1 | 1.08 | 57 | 92% | 94% | 98.4% | [2] |

| 5 | Continuous | - | - | 55 | 90% | 92% | 99.8% | [2] |

Conclusion

This compound is a highly effective and versatile brominating agent with significant applications in organic synthesis.[1] Its straightforward synthesis from readily available starting materials, coupled with simple and effective purification methods, makes it an accessible reagent for a wide range of chemical applications. The detailed protocols and quantitative data provided in this guide are intended to facilitate its safe and efficient use in research and development settings, empowering scientists to leverage the unique properties of this valuable compound.

References

1,3-Dibromo-5,5-dimethylhydantoin CAS number 77-48-5

An In-depth Technical Guide to 1,3-Dibromo-5,5-dimethylhydantoin (CAS: 77-48-5)

Introduction

This compound (DBDMH) is a versatile and efficient reagent in organic chemistry, identified by the CAS number 77-48-5.[1][2] It is an organic compound derived from the heterocycle dimethylhydantoin.[1] This white to light yellow crystalline solid, which has a faint bromine-like odor, is widely utilized as a disinfectant, a bleaching agent, and, most notably, as a brominating and oxidizing agent in organic synthesis.[1][2][3] In the realm of drug development and pharmaceutical synthesis, DBDMH offers a safer, more stable, and often more cost-effective alternative to liquid bromine and other N-bromo compounds like N-bromosuccinimide (NBS).[2][4] Its utility spans a wide range of transformations, including the bromination of aromatic compounds, the synthesis of heterocyclic scaffolds, and the oxidation of thiols.[2][5] This guide provides a comprehensive technical overview of its properties, synthesis, mechanisms, and applications for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Data

DBDMH is a stable, crystalline solid under normal conditions.[2][5] Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of DBDMH

| Property | Value | Reference |

| Identifiers | ||

| IUPAC Name | 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione | [1][6][7] |

| CAS Number | 77-48-5 | [1] |

| Molecular Formula | C₅H₆Br₂N₂O₂ | [1][7] |

| Molar Mass | 285.92 g/mol | [1][6] |

| Physical Properties | ||

| Appearance | White to light yellow crystalline solid with a slight bromine odor | [1][2][3] |

| Melting Point | 197 to 203 °C (387 to 397 °F; 470 to 476 K) | [1] |

| Density | 1.36 g/cm³ | [1] |

| Solubility | ||

| Water | Insoluble/Slightly soluble in hot water | [2][8] |

| Organic Solvents | Soluble in ethanol, ether, benzene, and chloroform (B151607); slightly soluble in acetone, dioxane, and THF. | [2][8] |

Table 2: Spectroscopic Data of DBDMH

| Spectroscopy | Data Interpretation | Reference |

| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups. | [3] |

| ¹³C NMR | The carbon NMR spectrum should exhibit signals for the quaternary carbon of the dimethyl group, the methyl carbons, and the two carbonyl carbons. | [3] |

| IR Spectroscopy | Characterized by strong absorption bands for carbonyl (C=O) stretching vibrations, typically in the 1700-1800 cm⁻¹ region. Other significant peaks include C-N stretching. | [3] |

| UV-Vis Spectroscopy | In a suitable solvent like acetonitrile, absorption bands are expected in the UV region, corresponding to n → σ* and π → π* electronic transitions of the carbonyl and N-Br chromophores. | [3] |

Synthesis of this compound

DBDMH is typically synthesized by the bromination of 5,5-dimethylhydantoin (B190458). The reaction involves treating an aqueous solution or slurry of 5,5-dimethylhydantoin with a brominating agent in the presence of a base to maintain a specific pH range.[9]

Caption: General workflow for the synthesis of DBDMH.

Experimental Protocol: Synthesis of DBDMH

This protocol is adapted from patented procedures for producing DBDMH with enhanced properties.[9]

-

Materials:

-

5,5-dimethylhydantoin

-

Sodium hydroxide (B78521) (NaOH)

-

Bromine (Br₂)

-

Water

-

Reaction flask equipped with a mechanical stirrer, heating bath, and separate feeding inlets.

-

-

Procedure:

-

Prepare a solution by dissolving 44.2 g (1.1 mol) of NaOH in 338 g of water. Add 70.3 g (0.55 mol) of 5,5-dimethylhydantoin to the NaOH solution.

-

Charge the reaction flask with a small amount (~200 mL) of filtrate from a previous batch to act as a heel.[9]

-

Maintain the reaction flask temperature at approximately 48-55 °C using a heating bath.[9]

-

Concurrently and separately, feed the 5,5-dimethylhydantoin/NaOH solution and 172.5 g (1.08 mol) of Br₂ into the reaction flask.[9]

-

Maintain the pH of the reaction mixture between 5.5 and 8.5 throughout the addition.[9] The product, DBDMH, will precipitate, forming a slurry.

-

Once the addition is complete, discharge the orange slurry and allow it to cool slowly.[9]

-

Filter the slurry at approximately 45 °C.[9]

-

Wash the resulting white solid with two 500 mL portions of water.[9]

-

Dry the final product overnight under a stream of nitrogen to yield pure this compound.[9] The expected yield is high, potentially around 90%.[9]

-

Mechanism of Action

In chemical reactions, DBDMH serves as a source of electrophilic bromine ("Br⁺"), which is equivalent to hypobromous acid (HOBr).[1] This makes it an effective agent for bromination reactions. In aqueous solutions, it can hydrolyze to form hypobromous acid, which is a potent disinfectant.[1][5][8] The "activation" of the bromide ion can be achieved by an oxidizing agent, regenerating the active brominating species.[1]

Caption: Electrophilic bromination mechanism using DBDMH.

Applications in Organic Synthesis

DBDMH is a powerful and versatile reagent with numerous applications in modern organic synthesis, particularly relevant to drug development.[2] It is often preferred for its solid state, stability, and high active bromine content.[5]

Caption: Logical diagram of DBDMH's synthetic applications.

-

Bromination of Aromatic Compounds: DBDMH is highly effective for the selective bromination of electron-rich aromatic and heteroaromatic systems, a common strategy for modulating the biological activity of drug candidates.[2]

-

Ortho-Bromination of Phenols: It provides a simple and convenient method for the ortho-monobromination of phenols and polyphenols in good to excellent yields, often with higher selectivity than traditional methods.[10]

-

Dibromination of Alkenes: DBDMH can be used for the direct 1,2-dibromination of various alkenes under mild, catalyst-free conditions, offering a green and practical route to vicinal dibromides.[4][11][]

-

Oxidation of Thiols: It serves as a mild and efficient oxidizing agent for the conversion of thiols to disulfides, a key transformation in peptide and protein chemistry.[2][4][5]

-

Synthesis of Heterocycles: DBDMH can act as a catalyst for synthesizing important heterocyclic scaffolds.[2] For instance, it catalyzes the condensation of o-phenylenediamines with aldehydes to form benzimidazoles, a core structure in many pharmaceuticals like omeprazole (B731) and albendazole.[2]

-

Activation of Carbonyls: It has been reported as an inexpensive, metal-free precatalyst for activating carbonyl groups in reactions like direct esterification and aldol condensations.[13]

Experimental Protocols for Key Applications

Protocol 1: Selective Ortho-monobromination of Phenols

This protocol is adapted from a reported procedure for the selective bromination of phenolic substrates.[10][14]

-

Materials:

-

Phenolic substrate (1.0 mmol)

-

This compound (DBDMH) (0.50-0.52 mmol)

-

Chloroform (CHCl₃) (5-7 mL)

-

10% aqueous sodium hydrosulfite (Na₂S₂O₄) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography (if needed)

-

-

Procedure:

-

In a round-bottom flask, dissolve the phenolic substrate (1.0 mmol) in chloroform (5-7 mL) at room temperature.[14]

-

Add solid DBDMH (0.50-0.52 mole equivalents) to the solution in portions while stirring.[14]

-

Continue to stir the reaction mixture at room temperature. Monitor the reaction's progress using GC-MS or TLC.[14] The disappearance of the starting material or a color change can indicate completion.[14]

-

Upon completion, quench the reaction by adding 10% aqueous sodium hydrosulfite solution and stir for 5 minutes to destroy excess DBDMH.[10][14]

-

Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and/or brine, and then dry it over anhydrous MgSO₄ or Na₂SO₄.[14] The byproduct, 5,5-dimethylhydantoin, is largely removed during the aqueous wash.[14]

-

Concentrate the organic solution under reduced pressure to yield the crude product.[14]

-

If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure ortho-monobrominated phenol.[10][14]

-

Safety and Handling

DBDMH is an oxidizing solid that is harmful if swallowed and causes skin and eye irritation.[15][16] Proper safety precautions are essential during its handling and storage.

Table 3: Hazard Information and Safety Precautions for DBDMH

| Category | Information | Reference(s) |

| Hazard Statements | H272: May intensify fire; oxidizer. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H400/H410: Very toxic to aquatic life with long lasting effects. | [15][16] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames. P220: Keep away from clothing and combustible materials. P264: Wash hands thoroughly after handling. P273: Avoid release to the environment. P280: Wear protective gloves/clothing/eye protection. | [15][16][17] |

| First Aid | If Inhaled: Move person to fresh air. In case of Skin Contact: Wash off with soap and plenty of water. In case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. If Swallowed: Rinse mouth with water. Do NOT induce vomiting. In all cases, consult a physician. | [18][19] |

| Handling & Storage | Handle in a well-ventilated place, avoiding dust formation. Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances and moisture. | [18] |

| Disposal | Dispose of surplus and non-recyclable solutions to a licensed disposal company. Do not let the product enter drains. | [15][18] |

Always consult the full Safety Data Sheet (SDS) before use.[15][17][18][19]

References

- 1. DBDMH - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, DBDMH [organic-chemistry.org]

- 5. Page loading... [guidechem.com]

- 6. This compound | C5H6Br2N2O2 | CID 6479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 8. This compound | 77-48-5 [chemicalbook.com]

- 9. US6508954B1 - this compound of enhanced properties - Google Patents [patents.google.com]

- 10. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 11. pubs.acs.org [pubs.acs.org]

- 13. This compound as a Precatalyst for Activation of Carbonyl Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. echemi.com [echemi.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. sdfine.com [sdfine.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. indenta.com [indenta.com]

The Solubility of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a heterocyclic organic compound widely utilized as a stable and efficient source of electrophilic bromine.[1] Its applications are diverse, ranging from industrial water treatment and disinfection to specialized roles in organic synthesis, including the bromination of various substrates.[1][2] The solubility of DBDMH in organic solvents is a critical physical property that governs its handling, reaction kinetics, and formulation development. A thorough understanding of its solubility behavior is paramount for optimizing chemical processes, designing new synthetic routes, and developing novel applications.[1] This technical guide provides a comprehensive overview of the known solubility of DBDMH in a range of common organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for its synthesis.

Quantitative Solubility Data

Quantitative solubility data for DBDMH in a wide array of organic solvents is not extensively available in publicly accessible literature.[1] However, this section compiles the existing data to provide a baseline for researchers.

Solubility of DBDMH

The following table summarizes the known quantitative solubility values for DBDMH in various solvents.

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 20 | 2.2 g/L | [2] |

| Water | 20 | 0.1 g/100 mL | [3][4][5] |

| Carbon Tetrachloride | 25 | 0.003 mol/L | [2] |

| Carbon Tetrachloride | 76.5 | 0.024 mol/L | [2] |

Qualitative Solubility

DBDMH is generally described as being soluble in a variety of organic solvents while being sparingly soluble or insoluble in water.[2][4][6]

Qualitatively reported solubility in:

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)[1]

-

Halogenated Hydrocarbons: Chloroform, Dichloromethane (DCM)[1][6]

-

Other Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)[7]

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is fundamental for many research and development activities. The following sections detail two common and reliable methods for measuring the solubility of a compound like DBDMH in organic solvents.

Gravimetric Method

This classic and straightforward method involves the preparation of a saturated solution, followed by the careful evaporation of the solvent and weighing the residual solute.[1]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of DBDMH to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).

-

Equilibrate the solution at a constant temperature (e.g., 20 °C) using a constant temperature bath and stir for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[3]

-

After equilibration, cease stirring and allow the undissolved solid to settle.[3]

-

-

Sample Withdrawal and Solvent Evaporation:

-

Carefully withdraw a known volume of the clear supernatant liquid using a pre-weighed, calibrated pipette, ensuring no solid particles are transferred.[3]

-

Transfer the aliquot to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For solvents with higher boiling points, a vacuum oven set to a temperature below the decomposition point of DBDMH can be utilized.[1]

-

-

Drying and Weighing:

-

Once the solvent is completely removed, dry the evaporating dish containing the solid residue to a constant weight in a desiccator.

-

Weigh the evaporating dish with the dried solute.[1]

-

-

Calculation:

-

The mass of the dissolved DBDMH is the final weight of the dish and solute minus the initial weight of the empty dish.

-

Solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.[1]

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, particularly when dealing with complex mixtures or when high precision is required.[1]

Methodology:

-

Method Development:

-

Develop a suitable HPLC method for the analysis of DBDMH. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of DBDMH of known concentrations in the mobile phase or a compatible solvent.

-

Inject each standard solution into the HPLC system and record the corresponding peak area.

-

Plot a calibration curve of peak area versus concentration.[1]

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of DBDMH in the desired organic solvent as described in the gravimetric method (Section 3.1.1).

-

-

Sample Analysis:

-

Withdraw a sample of the clear supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.[1]

-

Dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.[1]

-

Visualization of Relevant Workflows

General Workflow for DBDMH Synthesis

The synthesis of DBDMH generally involves the bromination of 5,5-dimethylhydantoin (B190458) in the presence of a base.[4] This process can be visualized as a straightforward workflow.

Caption: General workflow for the synthesis of this compound (DBDMH).

Experimental Workflow for Solubility Determination

The process of determining the solubility of DBDMH, from sample preparation to final analysis, can be illustrated as a logical flow of experimental steps.

Caption: Experimental workflow for determining the solubility of DBDMH.

Conclusion

While comprehensive quantitative solubility data for DBDMH across a wide range of organic solvents remains somewhat limited in the public domain, the available information and qualitative descriptions provide a strong foundation for its use in various applications. The compound exhibits good solubility in common organic solvents such as alcohols, ketones, and halogenated hydrocarbons, which is crucial for its role as a brominating agent in organic synthesis. The detailed experimental protocols provided herein offer robust methods for researchers to determine the solubility of DBDMH in specific solvent systems relevant to their work. The visualized workflows for synthesis and solubility determination further clarify the key processes involved in working with this important chemical reagent. This guide serves as a valuable technical resource for scientists and professionals, enabling a more informed approach to the handling, application, and study of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 77-48-5 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. DBDMH - Wikipedia [en.wikipedia.org]

- 6. 1, 3-Dibromo-5, 5-Dimethylhydantoin Manufacturer, Supplier, Exporter [modychemi.com]

- 7. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

An In-depth Technical Guide to the Stability and Storage of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), a widely used brominating agent and disinfectant. Understanding its stability profile is critical for ensuring its efficacy, safety, and shelf-life in research and development settings.

Core Stability Profile

This compound is a relatively stable crystalline solid under standard ambient conditions.[1][2] It is, however, sensitive to moisture, heat, and light, and incompatible with a range of substances.[1][2][3] Proper storage is paramount to maintain its quality and prevent hazardous situations.

Thermal Stability

DBDMH is stable at room temperature but will decompose at elevated temperatures.[4] Its melting point is in the range of 197-203 °C, often with decomposition.[1][5] While it demonstrates superior thermal safety performance compared to its chlorinated counterparts, it is crucial to avoid prolonged exposure to heat.[6] Thermal decomposition can lead to the release of hazardous gases, including hydrogen bromide, nitrogen oxides, and carbon oxides.[3][7]

Hydrolytic Stability

DBDMH is sensitive to moisture and will hydrolyze in the presence of water.[1][3][4] The hydrolysis process is dependent on the pH of the solution.[8] In water, DBDMH slowly releases hypobromous acid, which is the active disinfecting species.[4][9] This reactivity with water necessitates storage in dry conditions. The addition of water can significantly increase the thermal hazard associated with DBDMH.[6]

Photostability

Quantitative Stability Data

The following tables summarize the key quantitative data related to the stability of DBDMH.

| Parameter | Value |

| Melting Point | 197-203 °C (with decomposition)[1][5] |

| Solubility in Water | 0.1 g/100 mL (at 20 °C)[1] |

| pH of 0.1% Aqueous Solution | 2.6[4][11] |

Recommended Storage Conditions

Proper storage of DBDMH is essential for maintaining its stability and preventing hazardous reactions.

| Parameter | Recommendation |

| Temperature | Store in a cool, dry, and well-ventilated place.[3][12] Recommended storage temperature is below +30°C.[4][11][13] Some sources recommend storage in a cool and dark place, at <15°C.[10] |

| Moisture | Keep container tightly closed in a dry place.[3][12] DBDMH is moisture-sensitive.[1][3][10] |

| Light | Store in a dark place.[2][10] |

| Inert Atmosphere | Some suppliers recommend storing under an inert gas.[10] |

| General Precautions | Store locked up.[10] Keep away from heat, sparks, open flames, and other ignition sources.[2][3] Keep away from combustible materials.[3][10] Do not store in metal containers as it may be corrosive to metals.[2] |

Incompatible Materials

DBDMH is a strong oxidizing agent and can react violently with a variety of substances.[2][3] Contact with the following materials should be avoided:

-

Strong oxidizing agents[3]

-

Alcohols[3]

-

Metals such as iron, aluminum, and copper

-

Ammonia, urea, and other nitrogen-containing compounds[15]

Experimental Protocols

Stability Testing Protocol

A general protocol for assessing the stability of DBDMH involves storing samples under controlled conditions and analyzing them at specific time points.[1]

1. Sample Storage:

-

Store samples of DBDMH in controlled environment chambers at various temperature and relative humidity (RH) conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).[1]

2. Time Intervals:

-

Withdraw samples for analysis at predetermined time points (e.g., 0, 3, 6, 12, 24 months).[1]

3. Analytical Parameters:

-

Appearance: Visually inspect the sample for any changes in color or physical state.[1]

-

Assay (Active Bromine Content): Determine the active bromine content using iodometric titration.[1]

-

Degradation Products: Analyze for the presence of degradation products, such as 5,5-dimethylhydantoin (B190458), using a validated analytical method like gas chromatography-mass spectrometry (GC-MS).[1][16][17]

Iodometric Titration for Active Bromine Content

This method is commonly used to determine the amount of active bromine in DBDMH.[1]

1. Sample Preparation:

-

Accurately weigh a sample of DBDMH.[1]

-

Dissolve the sample in a suitable solvent, such as a mixture of acetic acid and water.[1]

2. Reaction:

-

Add an excess of potassium iodide (KI) solution to the dissolved sample. The active bromine in DBDMH will oxidize the iodide ions to iodine.[1]

3. Titration:

-

Titrate the liberated iodine with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).[1]

-

Use starch solution as an indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.[1]

4. Calculation:

-

Calculate the percentage of active bromine based on the stoichiometry of the reaction.[1]

Visualizations

Caption: Workflow for stability testing of DBDMH.

References

- 1. benchchem.com [benchchem.com]

- 2. sdfine.com [sdfine.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound CAS#: 77-48-5 [m.chemicalbook.com]

- 5. 1,3-二溴-5,5-二甲基海因 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. indenta.com [indenta.com]

- 8. Quantification of dibromodimethylhydantoin disinfectants in water by chemiluminescent method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DBDMH - Wikipedia [en.wikipedia.org]

- 10. This compound 77-48-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. This compound | 77-48-5 [chemicalbook.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. 1,3 Dibromo 5,5 Dimethylhydantoin or Dibromantin Manufacturers, SDS [mubychem.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. researchgate.net [researchgate.net]

- 17. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Electrophilic Bromination by 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a versatile, efficient, and safer alternative to traditional brominating agents like liquid bromine and N-bromosuccinimide (NBS). Its dual nature, acting as a source of both electrophilic bromine (Br⁺) and bromine radicals (Br•), allows for a broad scope of applications in organic synthesis. This technical guide provides a comprehensive overview of the electrophilic bromination mechanism of DBDMH, focusing on its application in the bromination of alkenes and arenes. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic diagrams are presented to offer a practical resource for researchers in academia and the pharmaceutical industry.

Introduction

Electrophilic bromination is a fundamental transformation in organic chemistry, pivotal for the synthesis of a wide array of functionalized molecules, including pharmaceuticals, agrochemicals, and materials. Traditionally, elemental bromine (Br₂) has been the reagent of choice; however, its high toxicity, corrosiveness, and difficult handling have driven the development of alternative N-bromo compounds. Among these, this compound (DBDMH) has gained significant traction.

DBDMH is a stable, crystalline solid that is easier and safer to handle than liquid bromine. It boasts a high content of active bromine and its byproduct, 5,5-dimethylhydantoin (B190458), is readily removed. A significant advantage of DBDMH over the commonly used N-bromosuccinimide (NBS) is that it possesses two bromine atoms, offering better atom economy and reduced byproduct generation.

The reactivity of DBDMH is remarkably versatile, capable of participating in both electrophilic and radical bromination pathways. The reaction mechanism is highly dependent on the substrate, solvent, and, most critically, the type of catalyst employed. This guide will delve into the core principles of electrophilic bromination reactions mediated by DBDMH.

The Dichotomous Reactivity of DBDMH

The synthetic utility of DBDMH stems from its ability to act as a source for both electrophilic and radical bromine species. The nitrogen atoms in the hydantoin (B18101) ring are bonded to electron-withdrawing carbonyl groups, which polarizes the N-Br bonds, making the bromine atoms susceptible to heterolytic or homolytic cleavage.

-

Electrophilic Bromination: In polar solvents or in the presence of Brønsted or Lewis acids, the N-Br bond can cleave heterolytically, generating an electrophilic bromine species (Br⁺). This is the key intermediate in the bromination of electron-rich π-systems like alkenes and activated aromatic rings. Brønsted acids are believed to protonate a carbonyl oxygen of DBDMH, further enhancing the electrophilicity of the bromine atoms.

-

Radical Bromination: In the presence of a radical initiator (e.g., AIBN) or upon photochemical induction, the N-Br bond can undergo homolytic cleavage to produce a bromine radical (Br•). This pathway is responsible for the well-known Wohl-Ziegler-type bromination of allylic and benzylic positions. Lewis acids can also promote this radical pathway.

The choice of catalyst is a powerful tool to direct the regioselectivity of DBDMH brominations. For instance, with toluene (B28343) as a substrate, a Lewis acid like zirconium(IV) chloride (ZrCl₄) promotes benzylic bromination (a radical process), while a Brønsted acid like trifluoromethanesulfonic acid (TfOH) leads to electrophilic aromatic substitution on the ring.

Caption: Catalyst influence on the reaction pathway of DBDMH with toluene.

Electrophilic Bromination of Alkenes

DBDMH is an excellent reagent for the electrophilic addition of bromine to alkenes, typically affording vicinal dibromides. This reaction often proceeds with high diastereoselectivity, yielding the anti-addition product.

Mechanism

The electrophilic addition of DBDMH to an alkene is proposed to proceed through a bromonium ion intermediate.

-

Electrophilic Attack: The electron-rich π-bond of the alkene attacks one of the electrophilic bromine atoms of DBDMH.

-

Formation of a Bromonium Ion: A cyclic three-membered bromonium ion intermediate is formed, with the positive charge delocalized on the bromine atom. This step is accompanied by the departure of the 5,5-dimethylhydantoin anion.

-

Nucleophilic Attack: The hydantoin anion, or a bromide ion generated in situ, then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine atom. This backside attack results in the observed anti-diastereoselectivity.

Caption: Proposed mechanism for the electrophilic addition of DBDMH to an alkene.

Quantitative Data

The catalyst-free 1,2-dibromination of various alkenes with DBDMH proceeds in good to excellent yields with high diastereoselectivity.

| Entry | Alkene Substrate | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |

| 1 | Styrene (B11656) | 1,2-Dibromo-1-phenylethane | 95 | >99:1 |

| 2 | trans-Stilbene | 1,2-Dibromo-1,2-diphenylethane | 98 | >99:1 |

| 3 | Cyclohexene | trans-1,2-Dibromocyclohexane | 92 | >99:1 |

| 4 | 1-Octene | 1,2-Dibromooctane | 85 | - |

| 5 | Indene | trans-1,2-Dibromoindane | 96 | >99:1 |

Table 1: Yields for the catalyst-free 1,2-dibromination of various alkenes with DBDMH. Data sourced from.

Experimental Protocol: Dibromination of Styrene

Materials:

-

Styrene (1.0 mmol, 104 mg)

-

This compound (DBDMH) (0.6 mmol, 171 mg)

-

Dichloromethane (B109758) (CH₂Cl₂) (2.0 mL)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of styrene (1.0 mmol) in dichloromethane (2.0 mL) in a round-bottom flask, add DBDMH (0.6 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture with a saturated aqueous solution of Na₂S₂O₃.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-dibromo-1-phenylethane.

Electrophilic Aromatic Bromination

DBDMH is an effective reagent for the electrophilic bromination of activated aromatic compounds, such as phenols, anilines, and other electron-rich arenes and heterocycles. The regioselectivity is governed by the directing effects of the substituents on the aromatic ring.

Mechanism

The electrophilic aromatic substitution reaction with DBDMH is believed to proceed via a standard SₑAr mechanism.

-

Activation of DBDMH (optional): In the presence of a Brønsted acid, a carbonyl oxygen of DBDMH is protonated, increasing the electrophilicity of the bromine atoms.

-

Formation of the σ-complex: The π-system of the aromatic ring attacks an electrophilic bromine atom of DBDMH, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.

-

Deprotonation: A weak base, such as the solvent or the hydantoin byproduct, removes a proton from the sp³-hybridized carbon of the σ-complex, restoring the aromaticity of the ring and yielding the brominated product.

Caption: Mechanism of electrophilic aromatic substitution with DBDMH.

Quantitative Data

DBDMH provides excellent yields for the ortho-monobromination of various phenols and polyphenols in chloroform (B151607) at room temperature.

| Entry | Phenolic Substrate | Product | Yield (%) |

| 1 | Phenol (B47542) | 2-Bromophenol | 98 |

| 2 | o-Cresol | 6-Bromo-2-methylphenol | 95 |

| 3 | m-Cresol | 2-Bromo-5-methylphenol | 96 |

| 4 | p-Cresol | 2-Bromo-4-methylphenol | 92 |

| 5 | Guaiacol | 6-Bromoguaiacol | 97 |

Table 2: Yields for the ortho-monobromination of phenols with DBDMH. Data sourced from.

Experimental Protocol: Ortho-monobromination of Phenol

Materials:

-

Phenol (1.0 mmol, 94 mg)

-

This compound (DBDMH) (0.52 mmol, 149 mg)

-

Chloroform (CHCl₃) (5-7 mL)

-

10% aqueous sodium hydrosulfite (Na₂S₂O₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve phenol (1.0 mmol) in chloroform (5-7 mL) in a round-bottom flask at room temperature.

-

Add solid DBDMH (0.52 mmol) to the solution in several portions.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the color of the reaction mixture.

-

Upon completion (as determined by GC-MS or TLC), add 10% aqueous sodium hydrosulfite solution to the reaction mixture and stir for 5 minutes to quench any unreacted DBDMH.

-

Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain pure 2-bromophenol.

Experimental Workflows

A generalized workflow for conducting an electrophilic bromination reaction with DBDMH involves several key stages, from reaction setup to product isolation and purification.

Caption: A typical experimental workflow for electrophilic bromination using DBDMH.

Conclusion

This compound is a highly effective and versatile reagent for electrophilic bromination reactions. Its ease of handling, high reactivity, and the ability to control the reaction pathway through the choice of catalysts make it a valuable tool in modern organic synthesis. This guide has provided a detailed overview of the electrophilic bromination mechanisms for both alkenes and arenes, supported by quantitative data and practical experimental protocols. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and applications of DBDMH will undoubtedly facilitate the efficient synthesis of brominated intermediates and target molecules.

An In-depth Technical Guide to the Radical Chain Reaction of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a versatile and efficient reagent in organic synthesis, primarily recognized for its role as a brominating agent.[1] As a stable, crystalline solid, it serves as a convenient and safer alternative to liquid bromine and other N-bromo compounds like N-bromosuccinimide (NBS).[2][3] DBDMH's reactivity is comparable to that of NBS, but it offers advantages such as lower cost and reduced amounts of imide byproducts due to the presence of two bromine atoms in its structure.[3][4] This guide provides a comprehensive overview of the radical chain reaction of DBDMH, its applications in organic synthesis, detailed experimental protocols, and relevant quantitative data.

Mechanism of Radical Chain Reaction

The radical chain reaction of DBDMH is particularly relevant in the bromination of allylic and benzylic positions, a process analogous to the well-known Wohl-Ziegler reaction.[1][3] The reaction proceeds through the classic three stages of a radical chain mechanism: initiation, propagation, and termination.[5][6][7]

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in DBDMH to generate a bromine radical (Br•) and a dimethylhydantoin radical. This process typically requires an input of energy in the form of heat, UV light, or a chemical radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO).[3][6][8] The comparatively low N-Br bond dissociation energy (BDE) of DBDMH facilitates this process. The first N-Br BDE of DBDMH has been computationally determined to be 218.2 kJ mol⁻¹, which is lower than that of NBS (281.6 kJ mol⁻¹), suggesting that DBDMH can be a more facile source of bromine radicals.[9]

Propagation: This phase consists of a series of chain-carrying steps. A bromine radical abstracts a hydrogen atom from the substrate (e.g., an allylic or benzylic position) to form hydrogen bromide (HBr) and a resonance-stabilized allylic or benzylic radical.[3] This newly formed radical then reacts with a molecule of DBDMH (or Br₂ formed in situ) to yield the brominated product and another bromine radical, which continues the chain reaction.[3] An important aspect of this stage is the in situ generation of bromine (Br₂). The HBr formed reacts with DBDMH to produce Br₂, which can then act as the brominating agent for the substrate radical.[3]

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product.[6][10] This can occur through various combinations, such as the reaction of two bromine radicals to form Br₂, or the reaction of a bromine radical with the substrate radical. Due to the low concentration of radical species, termination steps are relatively rare compared to propagation steps.[6]

Caption: Radical chain mechanism for benzylic/allylic bromination with DBDMH.[1][3]

Applications and Quantitative Data

DBDMH is a versatile reagent used in a variety of synthetic transformations, including benzylic bromination, allylic bromination, bromination of aromatic compounds, and oxidation reactions.[2]

Benzylic Bromination

DBDMH is highly effective for the selective monobromination of methyl and methylene (B1212753) groups adjacent to aromatic rings.[3] This reaction often proceeds under mild conditions, and in some cases, can be catalyzed by Lewis acids like zirconium(IV) chloride (ZrCl₄).[11]

| Substrate | Catalyst/Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Toluene (B28343) | ZrCl₄ | CH₂Cl₂ | Room Temp. | 2 | 86 | [11] |

| Toluene | AIBN | MeCN | 90 | 2 | - | |

| Ethylbenzene | ZrCl₄ | CH₂Cl₂ | Room Temp. | - | - | [11] |

| Methylarenes | AIBN | - | - | - | Good | [12] |

Aromatic and Heteroaromatic Bromination

DBDMH is an effective reagent for the selective bromination of electron-rich aromatic and heteroaromatic systems.[2] The reaction can proceed via an electrophilic substitution pathway, which can be enhanced by the presence of a Brønsted acid or a Lewis acid.[1]

| Substrate | Conditions | Product | Yield (%) | Reference |

| Phenols/Polyphenols | CHCl₃, Room Temp. | ortho-Monobromo derivative | 92.5-98 | [13] |

| Activated Benzoic Acids | aq. NaOH | Brominated benzoic acids | 90-98 | [14] |

| Uracil derivatives | - | 5-Bromouracil derivatives | - | [15] |

| Adenine/Guanine nucleosides | - | 8-Bromoadenine/guanine nucleosides | - | [15] |

1,2-Dibromination of Alkenes

DBDMH can be used for the direct 1,2-dibromination of alkenes under mild, catalyst-free conditions, providing a green and practical approach to synthesize vicinal dibromides with good to excellent yields and high diastereoselectivity.[12][16]

| Substrate | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Various Alkenes | CH₂Cl₂ | Room Temp. | - | Good to Excellent | [12][16] |

Oxidation Reactions

DBDMH can also act as a mild and selective oxidizing agent. A key application is the oxidation of thiols to disulfides, which is relevant in peptide and protein chemistry.[2][17] This reaction is rapid, efficient, and chemoselective, proceeding under both solution and solvent-free conditions.[17]

| Substrate | Conditions | Product | Yield (%) | Reference |

| Various Thiols | CH₂Cl₂, Room Temp. | Disulfides | High | [17] |

| Secondary Alcohols | - | Ketones | - | [4] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative methodologies for key reactions involving DBDMH.

Protocol 1: Lewis Acid Catalyzed Benzylic Bromination of Toluene[11]

Materials:

-

Toluene (0.5 mmol)

-

This compound (DBDMH) (0.25 mmol)

-

Zirconium(IV) chloride (ZrCl₄) (0.05 mmol)

-

Dichloromethane (CH₂Cl₂) (4 mL)

-

Saturated aqueous NaHCO₃ solution

-

Diethyl ether

Procedure:

-

To a suspension of ZrCl₄ in 2 mL of CH₂Cl₂, add a solution of toluene and DBDMH in 2 mL of CH₂Cl₂ at room temperature.

-

Stir the mixture for 2 hours at room temperature under ambient light.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with diethyl ether.

-

Analyze the organic layer by gas chromatography (GC) to determine the yield.

Caption: Experimental workflow for benzylic bromination of toluene.[11]

Protocol 2: Selective ortho-Monobromination of Phenols[14][19]

Materials:

-

Phenolic substrate (1.0 mmol)

-

DBDMH (0.50-0.52 mmol)

-

Chloroform (CHCl₃) (5-7 mL)

-

10% aqueous sodium hydrosulfite (Na₂S₂O₄) solution

-

Anhydrous MgSO₄

-

Silica (B1680970) gel for chromatography

Procedure:

-

Dissolve the phenolic substrate in CHCl₃ in a round-bottom flask at room temperature.

-

Add solid DBDMH in portions to the solution. The solution may turn red or deep brown; add the next portion after the color disappears.

-

Monitor the reaction progress using GC-MS.

-

Upon completion, add 10% aqueous sodium hydrosulfite solution and stir for 5 minutes.

-

Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel.

Caption: General experimental workflow for selective bromination of phenols.[18]

Protocol 3: Catalyst-Free 1,2-Dibromination of Alkenes[1]

Materials:

-

Alkene substrate (1.0 mmol)

-

DBDMH (0.6 mmol)

-

Dichloromethane (CH₂Cl₂) (2.0 mL)

-

Saturated aqueous Na₂S₂O₃ solution

-

Anhydrous Na₂SO₄

Procedure:

-

To a solution of the alkene in CH₂Cl₂, add DBDMH.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the mixture with a saturated aqueous solution of Na₂S₂O₃.

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a highly effective and versatile brominating agent with significant applications in organic synthesis, particularly in radical chain reactions for the functionalization of allylic and benzylic positions.[1] Its ability to participate in both radical and electrophilic bromination pathways, depending on the reaction conditions, makes it a valuable tool for chemists.[1] Furthermore, its stability, ease of handling, and cost-effectiveness provide distinct advantages over other brominating agents.[1][3] The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its safe and effective use in research and development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]

- 4. benchchem.com [benchchem.com]

- 5. Initiation Propagation Termination in Radical Reactions - Chemistry Steps [chemistrysteps.com]

- 6. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A fascinating brominating agent capable of minimizing costs and byproducts, describing this compound (DBDMH):N-bromo compounds(8): Discussion series on bromination/iodination reactions 8 – Chemia [chemia.manac-inc.co.jp]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, DBDMH [organic-chemistry.org]

- 13. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. This compound [DBDMH] as an Efficient and Selective Agent for the Oxidation of Thiols to Disulfides in Solution or under Solvent-Free Conditions [organic-chemistry.org]

- 18. benchchem.com [benchchem.com]

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A Comprehensive Technical Guide to its Role as a Br+ Source in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a versatile and efficient reagent in modern organic synthesis, primarily valued as a stable, crystalline, and cost-effective source of electrophilic bromine (Br+).[1] Its utility spans a wide range of transformations crucial for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the chemical properties, reactivity, and applications of DBDMH, with a focus on its role in bromination and oxidation reactions. Detailed experimental protocols and mechanistic insights are presented to facilitate its effective and safe implementation in research and development settings.

Introduction

This compound, commonly known as DBDMH, is an organobromine compound derived from 5,5-dimethylhydantoin.[2] It serves as a practical and often safer alternative to liquid bromine and other N-bromo reagents like N-bromosuccinimide (NBS), offering comparable reactivity.[2] As a stable, solid reagent, DBDMH is easier to handle and measure, contributing to its growing popularity in both academic and industrial laboratories.[2][3] The two bromine atoms attached to the nitrogen atoms of the hydantoin (B18101) ring are polarized, rendering them electrophilic and readily available for reaction with a variety of nucleophilic substrates.[3]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of DBDMH is provided in the tables below for easy reference.

Table 1: Physical and Chemical Properties of DBDMH

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆Br₂N₂O₂ | [2][4] |

| Molecular Weight | 285.92 g/mol | [2][4] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 197-203 °C (decomposes) | [3][4] |

| Density | 1.36 g/cm³ | [2][4] |

| Solubility in Water | 0.1 g/100 mL (at 20 °C) | [2][4] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and chloroform; slightly soluble in acetone, dioxane, THF, and hot water. | [3] |

| CAS Number | 77-48-5 | [2] |

Table 2: Spectroscopic Data of DBDMH

| Spectral Data | Characteristic Peaks/Signals | Reference(s) |

| ¹H NMR | A single peak corresponding to the two equivalent methyl groups. | [5] |

| ¹³C NMR | Signals for the quaternary carbon of the dimethyl group, the methyl carbons, and the two carbonyl carbons. | [5] |

| Infrared (IR) | Strong absorption bands for carbonyl (C=O) stretching vibrations (1700-1800 cm⁻¹), C-N stretching, and vibrations of the dimethyl group. | [5] |

| UV-Vis | Absorption bands in the ultraviolet region corresponding to n → σ* and π → π* electronic transitions of the carbonyl and N-Br chromophores. | [5] |

Reactivity and Mechanism: The Br+ Source

DBDMH is a versatile brominating agent capable of participating in both electrophilic and radical reactions, with the reaction pathway often dictated by the reaction conditions, such as the presence of a catalyst or initiator.[2]

Electrophilic Bromination

In the presence of a Brønsted or Lewis acid, the electrophilicity of the bromine atoms in DBDMH is enhanced. This facilitates electrophilic substitution on electron-rich substrates, such as aromatic and heteroaromatic compounds. The nitrogen atom adjacent to the electron-withdrawing carbonyl group polarizes the N-Br bond, making the bromine atom susceptible to nucleophilic attack.[3]

Caption: Electrophilic aromatic bromination pathway using DBDMH.

Radical Bromination

Under radical conditions, typically initiated by light or a radical initiator like AIBN, DBDMH can undergo homolytic cleavage of the N-Br bond. This generates a bromine radical, which can then participate in a radical chain reaction, for example, in the bromination of benzylic positions.[2][3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]

- 4. DBDMH - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

theoretical basis for DBDMH reactivity

An In-depth Technical Guide on the Theoretical Basis of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Reactivity

Introduction

This compound (DBDMH) is a stable, crystalline organobromine compound that has emerged as a highly versatile and efficient reagent in synthetic organic chemistry.[1][2] It is widely recognized for its roles as a brominating agent, a mild oxidizing agent, and an industrial biocide for water treatment.[1][3][4][5] DBDMH offers significant practical advantages over traditional brominating agents like liquid bromine and even N-bromosuccinimide (NBS), including greater safety, ease of handling as a crystalline solid, and often being more cost-effective.[1][3][6] Its reactivity is comparable to that of NBS.[3]

This technical guide provides a comprehensive examination of the theoretical principles that govern the reactivity of DBDMH. We will explore its electronic structure, the nature of its nitrogen-bromine bonds, and the mechanistic pathways through which it participates in various chemical transformations. This document is intended for researchers, scientists, and drug development professionals who wish to leverage the unique properties of this reagent in their work.

Core Theoretical Concepts of Reactivity

The versatile reactivity of DBDMH is fundamentally rooted in the nature of its two Nitrogen-Bromine (N-Br) bonds.[7] The hydantoin (B18101) ring features two electron-withdrawing carbonyl groups adjacent to the nitrogen atoms. This electronic arrangement polarizes the N-Br bonds, making the bromine atoms susceptible to both homolytic (radical) and heterolytic (ionic) cleavage.[5][8] This dual reactivity allows DBDMH to act as a source of either bromine radicals (Br•) or an electrophilic bromine equivalent ("Br+"), depending on the reaction conditions.[9]

-

Homolytic Cleavage (Radical Pathway): In the presence of radical initiators (e.g., AIBN) or UV light, the N-Br bond can break homolytically, yielding a bromine radical. This pathway is characteristic of reactions like benzylic and allylic brominations.[8] The energy required for this process is known as the Bond Dissociation Energy (BDE).[7]

-

Heterolytic Cleavage (Ionic/Electrophilic Pathway): The polarization of the N-Br bond makes the bromine atom electron-deficient and thus highly electrophilic. It can be delivered as a bromonium ion (Br+) equivalent to electron-rich species like alkenes, enols, or activated aromatic rings.[8] In the presence of water, DBDMH hydrolyzes to form hypobromous acid (HOBr), which is also a source of electrophilic bromine.[9][10][11]

Quantitative Data Summary

Quantitative data, particularly Bond Dissociation Energy (BDE), provides a theoretical basis for predicting the radical-forming potential of DBDMH compared to other reagents. Spectroscopic data is essential for its characterization.

Table 1: Physicochemical and Spectral Properties of DBDMH

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆Br₂N₂O₂ | [1] |

| Molecular Weight | 285.92 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1][8] |

| Melting Point | 197–203 °C (decomposes) | [8][10] |

| Solubility in Water | 0.1 g/100 mL (at 20 °C) | [1][10] |

| IR (C=O stretch) | 1700-1800 cm⁻¹ | [12] |

| ¹H NMR | A singlet for the two equivalent methyl groups | [12] |

| ¹³C NMR | Signals for quaternary, methyl, and carbonyl carbons | [12] |

Table 2: N-Br Homolytic Bond Dissociation Energies (BDEs)

Bond dissociation energy is the standard enthalpy change required to break a bond homolytically at 298 K.[13] A lower BDE indicates a greater propensity for radical formation.[7]

| Compound | N-Br Bond | BDE (kJ mol⁻¹) | Reference(s) |

| DBDMH | First Dissociation | 218.2 | [7][14] |

| DBDMH | Second Dissociation | 264.8 | [7][14] |

| N-Bromosuccinimide (NBS) | 281.6 | [7] |

The significantly lower first BDE of DBDMH (218.2 kJ mol⁻¹) compared to NBS (281.6 kJ mol⁻¹) suggests that DBDMH can serve as a more facile source of bromine radicals under similar conditions.[7]

Mechanistic Pathways and Reactivity

Radical Bromination

DBDMH is an excellent reagent for Wohl-Ziegler type reactions, allowing for the selective bromination of methyl or methylene (B1212753) groups at benzylic or allylic positions.[8] The reaction proceeds via a radical chain mechanism, which is often initiated by light or a radical initiator like AIBN.[8]

The mechanism involves three key stages:

-